2-BUTANONE OXIME

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

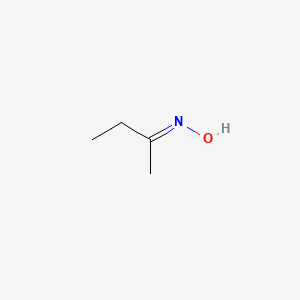

2-Butanone oxime, also known as butanone oxime or methyl ethyl ketone oxime, is an organic compound with the molecular formula and a molecular weight of approximately 87.12 g/mol. It appears as a colorless to light yellow oily liquid with a characteristic musty odor. This compound is classified as a ketoxime, which is formed through the reaction of hydroxylamine with ketones, specifically butanone in this case. Its structure features a hydroxylamine group (–C(=NOH)–) attached to a butane backbone, giving it unique chemical properties that facilitate various applications in industrial and chemical processes .

- Hydrolysis: It can be hydrolyzed to form butanone and hydroxylamine under acidic or basic conditions.

- Dehydration: When heated, it may dehydrate to form 2-butanone, especially in the presence of acids.

- Reactivity with Acids: It reacts with strong acids like hydrochloric acid and sulfuric acid, which can lead to the formation of methyl ethyl ketone .

- Oxidation: The compound can react with oxidizing agents, making it sensitive to heat and potentially explosive when mixed with strong acids .

2-Butanone oxime can be synthesized through several methods:

- Reaction with Hydroxylamine: The most common method involves reacting butanone with hydroxylamine hydrochloride or sulfate in the presence of a base like sodium hydroxide. This reaction typically occurs at elevated temperatures (around 70°C) for several hours .

- Ammoximation: A more recent method involves the ammoximation of methyl ethyl ketone using ammonia and hydrogen peroxide over catalysts, which offers a cleaner production process compared to traditional methods .

2-Butanone oxime has various industrial applications:

- Anti-skinning Agent: It is widely used in alkyd paints to prevent skin formation on the surface during storage.

- Corrosion Inhibitor: Employed in industrial boilers and water treatment systems to prevent corrosion.

- Chemical Intermediate: Serves as a reagent in synthesizing other compounds such as ketoimines and metal complexes .

- Solvent: Utilized as a solvent in various chemical processes due to its volatility and ability to dissolve many organic compounds.

Studies have shown that 2-butanone oxime interacts with various biological systems. Its potential as a skin sensitizer has been confirmed through animal testing, indicating that it can provoke allergic reactions upon dermal exposure . Furthermore, its metabolic pathways suggest interactions within liver enzymes that may influence its toxicity profile .

Several compounds share structural similarities with 2-butanone oxime. Here are some notable examples:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Acetone Oxime | Ketoxime | Derived from acetone; lower boiling point. |

| Cyclohexanone Oxime | Cyclic Ketoxime | Contains a cyclic structure; different reactivity profile. |

| Propan-2-one Oxime | Ketoxime | Smaller carbon chain; less steric hindrance. |

| Ethyl Acetate Oxime | Ester Oxime | Contains an ester functional group; different applications. |

The uniqueness of 2-butanone oxime lies in its specific properties such as its volatility, reactivity with acids, and effectiveness as an anti-skinning agent in coatings, which set it apart from these similar compounds .

Traditional Synthesis Methods

Traditional synthesis of 2-butanone oxime involves the condensation of 2-butanone (methyl ethyl ketone) with hydroxylamine derivatives. The most common method employs hydroxylamine hydrochloride or sulfate in aqueous alkaline media. For example, hydroxylamine hydrochloride reacts with 2-butanone in the presence of sodium carbonate or ammonium chloride to form the oxime. A representative procedure involves dissolving 36 g of 2-butanone in a 5% ammonium chloride solution, followed by dropwise addition of sodium carbonate and hydrogen peroxide at 60°C for 5 hours, yielding 99.7% product.

Alternative approaches use hydroxylamine sulfate, where 2-butanone is refluxed with the sulfate salt in water, producing the oxime via nucleophilic addition. These methods typically achieve yields exceeding 90% but require careful pH control and generate inorganic salts as byproducts.

Table 1: Traditional Synthesis Methods Comparison

| Reagent System | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Hydroxylamine hydrochloride | 60 | 99.7 | NaCl, NH₄Cl |

| Hydroxylamine sulfate | 70 | 75 | (NH₄)₂SO₄ |

Catalytic Ammoxidation Techniques

Catalytic ammoxidation eliminates the need for pre-synthesized hydroxylamine by directly reacting 2-butanone with ammonia and hydrogen peroxide. This one-pot method uses heteropoly acid catalysts (e.g., phosphotungstic acid) or titanium silicalite-1 (TS-1) in aqueous media. For instance, a mixture of 2-butanone, ammonia, and hydrogen peroxide in water with a heteropoly acid catalyst at 60°C achieves 85–92% yield. The reaction proceeds via in situ hydroxylamine formation, followed by oxime condensation.

Key advantages include reduced waste and avoidance of corrosive reagents. However, catalyst stability and ammonia handling remain challenges.

Hydrogen Peroxide-Based Systems

Hydrogen peroxide serves as a green oxidant in 2-butanone oxime synthesis. TS-1 catalysts enable efficient ammoximation under mild conditions (60–80°C, atmospheric pressure). A typical protocol involves reacting 2-butanone with 25–30% hydrogen peroxide and 20–25% aqueous ammonia in tert-butanol, yielding 70–99% oxime. The TS-1 framework facilitates selective oxidation, minimizing over-oxidation byproducts.

Table 2: Hydrogen Peroxide-Based Systems

| Catalyst | Solvent | H₂O₂ Concentration (%) | Yield (%) |

|---|---|---|---|

| TS-1 | tert-Butanol | 27.5 | 96 |

| Ti-MWW | Water | 20 | 99 |

Modern Catalytic Approaches (TS-1, Ti-MWW)

Titanium-containing zeolites, such as TS-1 and Ti-MWW, dominate modern catalytic methods. TS-1, with its MFI topology, offers high surface area and active Ti⁴⁺ sites for ammoximation. Ti-MWW, a layered zeolite with 10-membered ring channels, outperforms TS-1 in selectivity due to enhanced diffusion kinetics. For example, Ti-MWW achieves 99% oxime yield in cyclohexanone ammoximation, retaining >95% activity after five regeneration cycles.

Heteropoly acids (e.g., H₃PW₁₂O₄₀) are also effective, particularly in continuous reactors, enabling 90% conversion with minimal catalyst leaching.

Process Optimization and Industrial Scalability

Industrial-scale production prioritizes catalyst reuse, energy efficiency, and waste reduction. Key optimizations include:

- Temperature Control: Maintaining 60–80°C prevents thermal decomposition of hydrogen peroxide.

- Catalyst Loading: 5–10 wt% catalyst relative to 2-butanone balances activity and cost.

- Reagent Ratios: A molar ratio of 1:1.2:2.7 (2-butanone:H₂O₂:NH₃) maximizes yield.

Continuous processes using reactive distillation columns improve scalability. For instance, recycling mother liquor in Ti-MWW synthesis reduces raw material consumption by 40%. Pilot studies demonstrate 99.8% purity at 500 kg/batch scale using TS-1 catalysts.

Table 3: Industrial Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ±5% |

| Catalyst Loading | 5–10 wt% | ±8% |

| NH₃:H₂O₂ Ratio | 2.7:1.2 | ±10% |

2-Butanone oxime, also known by its full chemical name as (E)-N-(butan-2-ylidene)hydroxylamine, is an organic compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol [3] [7]. The molecular structure consists of a central carbon-nitrogen double bond (C=N) with a hydroxyl group (-OH) attached to the nitrogen atom, forming the characteristic oxime functional group [1] [3]. The carbon skeleton contains four carbon atoms arranged in a butane framework with the oxime group at the second carbon position [7].

The compound exhibits geometric isomerism (E/Z isomerism) due to the restricted rotation around the carbon-nitrogen double bond [10] [19]. In the E-isomer, the hydroxyl group and the larger ethyl substituent are positioned on opposite sides of the C=N bond, while in the Z-isomer, they are on the same side [19] [23]. Studies have shown that the E-isomer predominates (>99%) in commercial samples and is thermodynamically more stable than the Z-isomer under standard conditions [10] [23].

The stereochemical preference for the E-configuration can be attributed to steric factors, as this arrangement minimizes repulsive interactions between the hydroxyl group and the alkyl substituents [19] [23]. X-ray diffraction analysis and spectroscopic studies confirm that the E-isomer is the predominant form in both solid state and solution [23]. The molecular structure is further characterized by a planar arrangement around the C=N bond, with bond angles close to 120° reflecting the sp² hybridization of the carbon and nitrogen atoms [3] [7].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.12 g/mol |

| Predominant Isomer | E-isomer (>99%) |

| C=N Bond Length | Typical oxime bond length (~1.28 Å) |

| N-O Bond Length | Typical N-O bond length (~1.40 Å) |

The molecular structure of 2-butanone oxime features a hydroxyl group that can participate in hydrogen bonding, which significantly influences its physical properties and reactivity [23]. In the solid state, the E-isomer forms intermolecular hydrogen bonds involving the oxime hydroxyl group and nitrogen atoms, contributing to crystal packing and stability [23] [7].

Thermodynamic and Kinetic Properties

2-Butanone oxime exhibits distinct thermodynamic properties that are essential for understanding its behavior in various chemical processes and applications [11]. The compound has a standard enthalpy of formation (ΔfH°) in the gas phase of -205.69 kJ/mol, while its solid-state enthalpy of formation is -151.00 kJ/mol [11]. The standard enthalpy of combustion (ΔcH°) for the solid form is -2727.00 kJ/mol, indicating the energy released when the compound undergoes complete combustion [11].

The phase transition properties of 2-butanone oxime include a melting point of -30°C (243.65 K) and a boiling point of 152°C (425.70 K) at standard pressure [6] [11]. The enthalpy of vaporization (ΔvapH°) ranges from 57.70 to 59.10 kJ/mol, with a value of 59.10 ± 0.20 kJ/mol reported at standard conditions [11]. This property is temperature-dependent, decreasing from 58.60 ± 0.20 kJ/mol at 306.00 K to 53.70 kJ/mol at 366.50 K [11].

The thermodynamic stability of the E and Z isomers has been extensively studied [23]. The E-isomer is thermodynamically more stable than the Z-isomer, with a difference in Gibbs free energy of approximately 2.05 kJ/mol in standard conditions [23]. However, computational studies using more sophisticated methods such as the B2PLYP functional with the SMD solvation model suggest that the Z-isomer might be more stable in certain solvents by 6-8 kJ/mol [23].

| Thermodynamic Property | Value | Conditions |

|---|---|---|

| ΔfH° (gas) | -205.69 kJ/mol | Standard conditions |

| ΔfH° (solid) | -151.00 kJ/mol | Standard conditions |

| ΔcH° (solid) | -2727.00 kJ/mol | Standard conditions |

| ΔvapH° | 59.10 ± 0.20 kJ/mol | Standard conditions |

| ΔvapH° | 58.60 ± 0.20 kJ/mol | 306.00 K |

| ΔvapH° | 57.20 kJ/mol | 323.00 K |

| ΔvapH° | 55.50 kJ/mol | 330.50 K |

| ΔvapH° | 53.70 kJ/mol | 366.50 K |

Kinetically, the energy barrier for E/Z isomerization of 2-butanone oxime is approximately 200 kJ/mol, making spontaneous interconversion between isomers extremely unlikely at room temperature [23]. The isomerization mechanism involves a planar inversion of the oxime nitrogen atom through an approximately linear configuration of the C=N-O atomic group, rather than rotation around the C=N bond [23]. This high energy barrier explains the stability of the E-isomer under normal conditions [23].

The critical temperature (Tc) of 2-butanone oxime is estimated to be 645.80 K, and its critical pressure (Pc) is approximately 3857.88 kPa [11]. These parameters are important for understanding the phase behavior of the compound at extreme conditions [11] [6].

Spectroscopic Analysis (NMR, IR, GC)

Spectroscopic techniques provide valuable information about the structural characteristics and purity of 2-butanone oxime [5] [17]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the specific arrangement of atoms and confirms the predominance of the E-isomer in commercial samples [5] [23].

NMR Spectroscopy

The 1H NMR spectrum of 2-butanone oxime in CDCl3 shows several characteristic signals [5]. The methyl group attached to the carbon of the C=N bond appears as a singlet at approximately 1.889 ppm with high intensity [5]. The methyl group of the ethyl substituent produces a triplet at around 1.007-1.174 ppm due to coupling with the adjacent methylene protons [5]. The methylene group (-CH2-) appears as a quartet at approximately 2.270-2.445 ppm, reflecting coupling with the terminal methyl group [5]. The hydroxyl proton (-OH) typically appears as a broad singlet that may shift depending on concentration and temperature due to hydrogen bonding effects [5] [23].

| 1H NMR Signal (ppm) | Integration | Assignment |

|---|---|---|

| 1.889 | 3H | CH3-C=N |

| 1.007-1.174 | 3H | CH3-CH2- |

| 2.270-2.445 | 2H | -CH2- |

| Variable (broad) | 1H | -OH |

13C NMR spectroscopy provides complementary information about the carbon skeleton [3]. The carbon of the C=N bond typically appears at a characteristic downfield position due to the deshielding effect of the nitrogen atom [3] [23]. The methyl carbon attached to the C=N bond, the methylene carbon, and the terminal methyl carbon appear at distinct chemical shifts, confirming the butanone backbone structure [3] [5].

IR Spectroscopy

Infrared (IR) spectroscopy of 2-butanone oxime reveals several characteristic absorption bands that correspond to specific functional groups and molecular vibrations [17] [25]. The most distinctive feature is the O-H stretching vibration, which appears as a broad band in the region of 3200-3600 cm-1 [17] [25]. The C=N stretching vibration of the oxime group typically appears as a strong band around 1650-1670 cm-1 [17] [25].

Other significant IR absorption bands include C-H stretching vibrations (2800-3000 cm-1), C-H bending vibrations (1350-1480 cm-1), C-N stretching (1200-1350 cm-1), and N-O stretching (900-950 cm-1) [17] [25]. The fingerprint region below 1000 cm-1 contains complex patterns of absorption bands that are characteristic of the overall molecular structure [17] [25].

Gas Chromatography (GC)

Gas chromatography is an effective technique for analyzing the purity and isomeric composition of 2-butanone oxime [13] [24]. GC analysis typically employs a flame ionization detector (FID) and specialized columns such as HP-1 (50 m × 0.32 mm × 0.52 μm) [13]. Optimal chromatographic conditions include a temperature program starting at 70°C (held for 1 minute), followed by a temperature increment of 10°C/min to a final temperature of 180°C (held for 3 minutes) [13].

The retention time of 2-butanone oxime under these conditions is characteristic and can be used for identification purposes [13] [24]. GC analysis can also distinguish between the E and Z isomers, with the predominant E-isomer typically showing a single major peak [13] [19]. The detection limit for 2-butanone oxime using GC-FID is in the range of 0.1-2 mg/m3, making it suitable for both qualitative and quantitative analysis [13].

For more complex analyses, gas chromatography coupled with mass spectrometry (GC-MS) provides additional structural information through fragmentation patterns [5] [17]. The mass spectrum of 2-butanone oxime shows characteristic fragments, including the molecular ion at m/z 87 and significant fragments at m/z 42, 58, and 86 [5].

Solubility, Viscosity, and Phase Behavior

2-Butanone oxime exhibits distinctive solubility characteristics that influence its applications and handling properties [1] [6]. The compound is highly soluble in water, with a reported solubility of 100 g/L at 25°C, making it miscible with aqueous systems [1] [26]. This high water solubility can be attributed to the presence of the polar oxime group, which can form hydrogen bonds with water molecules [1] [26].

In addition to its water solubility, 2-butanone oxime readily dissolves in various organic solvents including ethers, alcohols, and ketones [9] [6]. It is particularly soluble in ethanol and diethyl ether, which is useful for extraction and purification processes [9]. The compound's moderate log octanol/water partition coefficient (log Kow) of 0.63-0.65 indicates a balance between hydrophilic and lipophilic properties [6] [8].

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | 100-114 g/L | 20-25°C |

| Ethanol | Highly soluble | Room temperature |

| Diethyl ether | Highly soluble | Room temperature |

The viscosity of 2-butanone oxime is reported to be 15 mPa·s (dynamic viscosity) at 20°C [20]. This moderate viscosity value influences its flow properties and handling characteristics in industrial applications [20]. The kinematic viscosity can be calculated from the dynamic viscosity and density values [20] [6].

The phase behavior of 2-butanone oxime is characterized by its melting point of -30°C and boiling point of 152.5°C at standard pressure [6] [8]. At reduced pressure (15 mmHg), the boiling point decreases to 59-60°C, which is relevant for vacuum distillation processes [1] [6]. The compound exists as a clear, colorless to pale yellow liquid at room temperature and standard pressure [6] [9].

The density of 2-butanone oxime is 0.924 g/mL at 25°C, slightly less dense than water [1] [22]. Its refractive index (nD20) is approximately 1.442-1.444, which can be used as an identification parameter and purity indicator [1] [22]. The surface tension is reported to be 29.99 dyn/cm, influencing its wetting and spreading properties [22].

The vapor pressure of 2-butanone oxime ranges from 140 to 1070 Pa at 20°C, with most sources reporting values around 350 Pa or <8 mmHg [6] [10]. The vapor density relative to air is approximately 3, indicating that its vapors are heavier than air [1] [6]. The Henry's Law constant is relatively low at 0.30 Pa·m³/mol, suggesting limited volatilization from aqueous solutions [26].

The dielectric constant of 2-butanone oxime is 3.4 at 20°C, which influences its behavior as a solvent and in electromagnetic fields [6] [22]. This moderate dielectric constant indicates limited ability to stabilize charged species compared to more polar solvents [6] [22].

Stability and Reactivity Under Varying Conditions

2-Butanone oxime demonstrates variable stability depending on environmental conditions, particularly pH, temperature, and the presence of other reactive substances [6] [13]. Understanding these stability parameters is crucial for proper handling, storage, and application of the compound [6] [15].

The hydrolytic stability of 2-butanone oxime is strongly pH-dependent [26]. At neutral pH (pH 7), the compound undergoes slow hydrolysis with approximately 14% degradation after 4 days, corresponding to a half-life of about 18 days [26]. Under acidic conditions (pH 4), hydrolysis occurs more rapidly, while at alkaline conditions (pH 9), the compound shows enhanced stability with negligible hydrolysis [26]. The main hydrolysis products are 2-butanone and hydroxylamine [26].

Temperature significantly affects the stability of 2-butanone oxime [13] [15]. The compound is generally stable at room temperature but becomes increasingly reactive at elevated temperatures [6] [15]. Thermal decomposition studies indicate that significant degradation begins above 100°C, with complete decomposition occurring at temperatures approaching its autoignition temperature of 315°C [20] [6].

| Condition | Stability Characteristics | Half-life/Degradation Rate |

|---|---|---|

| pH 4, 20°C | Hydrolytically unstable | Rapid hydrolysis |

| pH 7, 20°C | Moderately stable | Half-life ~18 days |

| pH 9, 20°C | Hydrolytically stable | Negligible hydrolysis |

| Room temperature | Stable | Long-term stability in sealed containers |

| >100°C | Decreasing stability | Accelerated degradation |

The storage stability of 2-butanone oxime solutions has been investigated under refrigerated conditions (4°C) [13]. Standard solutions maintained in a refrigerator remain stable for up to nine days with minimal degradation [13]. Similarly, air samples collected on silica gel can be stored in a refrigerator for up to nine days without significant loss [13].

2-Butanone oxime is sensitive to oxidizing agents and can undergo oxidation reactions [6] [15]. It reacts with strong oxidizers to form various degradation products, potentially including nitrogen oxides [6]. The compound is also reactive toward strong acids, with which it can form immonium salts [19]. Notably, reactions with strong acids such as sulfuric acid can lead to the formation of potentially unstable products [6].

The E/Z isomerization of 2-butanone oxime requires significant energy input, with an activation barrier of approximately 200 kJ/mol [23]. This high energy barrier prevents spontaneous isomerization at room temperature [23]. However, photochemical methods using visible light (427 nm) in the presence of appropriate photocatalysts can facilitate E to Z isomerization [21]. This photoisomerization proceeds via triplet sensitization, generating a biradical intermediate that allows rotation around the C-N bond [21].

2-Butanone oxime can participate in various chemical transformations typical of oximes [14] [19]. It can undergo the Beckmann rearrangement under appropriate conditions to form N-ethylacetamide [19]. The compound can also be reduced to form the corresponding amine or oxidized to form various nitrogen-containing products [14] [6]. Additionally, it can react with electrophiles at the oxygen atom to form oxime ethers [19] [21].

2-Butanone oxime serves as a crucial anti-skinning agent in the formulation of alkyd paints, primers, varnishes, and stains [1]. The compound functions by binding to metal salts that act as drying agents and catalyze the oxidative crosslinking of drying oils [2]. This mechanism prevents the premature formation of skin on the paint surface during storage by temporarily deactivating the oxo-catalytic centers through complexation with siccative metals [3].

The anti-skinning mechanism operates through two primary pathways: radical interception and metal ion deactivation. As a complexing agent, 2-butanone oxime temporarily deactivates metal driers by forming stable complexes with metal ions such as cobalt, manganese, and iron [3]. Once the paint is applied to a surface, the volatile nature of 2-butanone oxime allows it to evaporate, thereby releasing the metal catalysts and permitting the normal drying process to proceed [2].

Research demonstrates that 2-butanone oxime provides optimal anti-skinning performance when used in concentrations typically below 1 percent by weight in paint formulations [1] [4]. The compound's volatility is essential for its function, as it must evaporate sufficiently during application to allow proper film formation while remaining present during storage to prevent oxidation [1]. This balance between preventing skinning during storage and retaining adequate drying potential after application represents a critical compromise in paint formulation [1].

The effectiveness of 2-butanone oxime as an anti-skinning agent has been extensively documented in industrial applications. Studies indicate that it is the most widely used anti-skinning agent in the paint industry due to its neutral color contribution and minimal impact on drying times [5] [6]. Unlike phenolic anti-skinning agents, which can cause yellowing of paint films, 2-butanone oxime maintains color neutrality throughout the storage and application process [2].

Polyurethane Production (Blocked Isocyanates)

In polyurethane production, 2-butanone oxime functions as a blocking agent for isocyanates, enabling the formulation of stable one-component coating systems [7] [8]. The blocking mechanism involves the reaction of the oxime group with isocyanate functionality to form a thermally reversible urethane linkage. This process effectively masks the reactive isocyanate groups at ambient temperatures while allowing them to regenerate upon heating [7].

Blocked isocyanate systems using 2-butanone oxime typically operate with NCO to NOH ratios of approximately 1.05:1 [7]. The deblocking temperature for 2-butanone oxime-blocked isocyanates generally ranges from 120 to 140 degrees Celsius, making them suitable for moderate-temperature curing applications [9]. This temperature range provides a practical balance between storage stability and processability for industrial coating applications [7].

The use of 2-butanone oxime in blocked isocyanate formulations offers several advantages over alternative blocking agents. Compared to caprolactam or phenolic blocking agents, 2-butanone oxime provides faster deblocking kinetics and lower curing temperatures [7]. Additionally, the volatile nature of the released oxime during thermal deblocking minimizes the impact on final coating properties, as the blocking agent is effectively removed from the cured film [10].

Studies have shown that 2-butanone oxime-blocked polyisocyanates demonstrate excellent catalytic responsiveness to both tin-based and alternative metal catalysts [7]. Bismuth carboxylate catalysts, in particular, show promising performance with oxime-blocked systems, providing comparable catalytic efficiency to traditional dibutyltin compounds while offering reduced toxicity concerns [7]. The crosslinking efficiency of these systems can be optimized through careful selection of catalyst type and concentration, with typical metal loadings ranging from 0.05 to 0.18 percent by weight [7].

Silicone Sealant Crosslinking (Oxime Silanes)

2-Butanone oxime plays a fundamental role in neutral-cure silicone sealant systems through its incorporation into oxime silane crosslinkers [11] [12]. These crosslinkers, typically methyltris(methylethylketoximino)silane or vinyltris(methylethylketoximino)silane, enable moisture-curing of hydroxy-functionalized silicone polymers to form elastomeric networks [11] [13].

The crosslinking mechanism proceeds through hydrolysis of the oxime silane groups in the presence of atmospheric moisture, followed by condensation reactions that form siloxane bonds between polymer chains [12]. During this process, 2-butanone oxime is released as a byproduct, creating a neutral curing system that does not produce corrosive substances like acetic acid [11]. This neutral cure characteristic makes oxime-based sealants suitable for use with sensitive substrates such as marble, copper, and other metals that may be damaged by acidic cure systems [11].

The performance characteristics of oxime silane crosslinkers can be tailored through molecular design. The reactivity hierarchy typically follows: tetrakis(oxime)silanes greater than vinyltris(oxime)silanes greater than methyltris(oxime)silanes [11] [13]. This reactivity gradient allows formulators to precisely control skin-over time, cure rate, and time to first elastic recovery by blending different crosslinker types [11].

Recent developments in oxime silane technology have focused on reducing 2-butanone oxime emissions due to regulatory concerns [11]. Alternative oxime chemistries, including methyl isobutyl ketoxime and 2-pentanone oxime-based crosslinkers, have been developed to address these restrictions while maintaining comparable performance characteristics [11] [13]. These alternatives demonstrate similar crosslinking efficiency and mechanical properties while generating different volatile byproducts during cure [14].

Boiler Water Treatment (Oxygen Scavenging)

2-Butanone oxime functions as an effective oxygen scavenger in boiler water treatment systems, offering an alternative to traditional hydrazine-based formulations [15] [16]. The compound demonstrates strong reducing properties, readily reacting with dissolved oxygen to prevent corrosion in boiler systems [16] [17]. Its optimal operating temperature range of 138 to 336 degrees Celsius and pressure range of 0.3 to 13.7 megapascals make it suitable for a wide variety of boiler applications [17].

The oxygen scavenging mechanism of 2-butanone oxime involves direct reduction of dissolved oxygen, forming non-corrosive decomposition products including ammonia, nitrogen, water, and trace amounts of acetic acid [16] [17]. Importantly, the reaction does not produce formic acid, which can be detrimental to boiler systems [17]. The reaction kinetics are favorable, with typical oxygen removal occurring within 15 to 20 seconds at ambient temperatures when properly catalyzed [16].

Comparative studies demonstrate that 2-butanone oxime exhibits superior toxicity profiles compared to hydrazine, with an LD50 of 2800 milligrams per kilogram compared to hydrazine's 290 milligrams per kilogram [17] [18]. This significant safety advantage, combined with effective oxygen scavenging performance, has led to increased adoption in industrial boiler systems [19] [20].

The volatile nature of 2-butanone oxime provides additional benefits in boiler water treatment applications [16] [17]. Unlike non-volatile oxygen scavengers such as sodium sulfite, the compound can provide protection throughout the steam and condensate system as it distributes with the steam phase [16]. This volatility enables comprehensive system protection while maintaining effectiveness at elevated temperatures and pressures typical of industrial boiler operations [17].

Comparative Analysis of Competing Additives

The industrial applications of 2-butanone oxime face increasing competition from alternative additives driven by regulatory restrictions and safety concerns [21] [22]. In paint applications, phenolic antioxidants represent the primary alternative to oxime-based anti-skinning agents. However, phenolic compounds typically exhibit lower volatility, potentially causing extended drying times and film yellowing [3] [21]. Recent developments in MEKO-free anti-skinning agents, such as Ascinin Anti Skin 0445, demonstrate comparable performance while avoiding regulatory concerns associated with oxime chemistry [21].

Market analysis indicates that oxime-type anti-skinning agents maintain dominance in the global anti-skinning agents market, valued at approximately 1.53 billion USD in 2024 with projected growth to 2.2 billion USD by 2032 [23]. The oxime segment exhibits a compound annual growth rate of 13.5 percent, significantly outpacing phenolic alternatives [23]. This growth pattern reflects the continued industrial preference for oxime-based solutions despite regulatory pressures [24].

In polyurethane applications, alternative crosslinking mechanisms are being developed to address isocyanate restrictions [25]. Silane-functional polyurethanes offer comparable properties without requiring isocyanates for crosslinking, while carbene-based crosslinking represents an emerging technology for isocyanate-free formulations [26] [25]. However, these alternatives often require significant reformulation efforts and may not achieve the performance characteristics of traditional 2-butanone oxime-blocked systems [27].

For boiler water treatment applications, the competitive landscape includes diethylhydroxylamine (DEHA), carbohydrazide, and sodium sulfite as primary alternatives [28] [20]. DEHA offers superior safety characteristics with an LD50 exceeding 5000 milligrams per kilogram and provides volatile protection similar to 2-butanone oxime [29]. However, DEHA typically commands higher costs and may require different dosing strategies compared to oxime-based formulations [28].

The technical performance comparison reveals that 2-butanone oxime maintains advantages in specific applications despite the availability of alternatives. In paint formulations, its combination of effective anti-skinning properties, neutral color impact, and minimal drying time influence continues to drive industrial adoption [22]. For silicone sealants, the neutral cure characteristics and excellent adhesion properties of oxime-crosslinked systems remain difficult to replicate with alternative chemistries [30].

Economic factors also influence the comparative analysis of competing additives. While 2-butanone oxime prices have remained relatively stable, regulatory compliance costs are increasing as restrictions tighten [31]. Alternative additives may offer lower raw material costs but often require extensive reformulation and testing to achieve equivalent performance [32]. The total cost of ownership, including reformulation expenses and potential performance compromises, continues to favor 2-butanone oxime in many established applications [33].

XLogP3

Biological Half Life

General Manufacturing Information

All other basic organic chemical manufacturing

Construction

Paint and coating manufacturing

2-Butanone, oxime: ACTIVE

The U.S. Consumer Product Safety Commission's Chemicals in Products database lists 764 products that contain 2-butanone oxime (methyl ethyl ketoxime); all but 16 of these products are in the paints and coatings category; other products containing methyl ethyl ketoxime included a glass cleaner and a skin soap.